

# Reproducibility issues in clinical trials of Tribulus terrestris

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## Compound of Interest

Compound Name: Caltrop

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## Technical Support Center: Tribulus terrestris Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address reproducibility issues encountered in clinical trials of Tribulus terrestris. The information is intended for researchers, scientists, and drug development professionals.

### Frequently Asked Questions (FAQs)

Q1: Why are the results of clinical trials on Tribulus terrestris so inconsistent?

A1: The divergent results in clinical trials of Tribulus terrestris are a significant issue.<sup>[1][2]</sup>

Several factors contribute to this lack of reproducibility, including:

- **Phytochemical Variability:** The concentration of active compounds, particularly steroidal saponins like protodioscin, varies significantly depending on the geographical origin of the plant, the part of the plant used (fruit, root, or aerial parts), and the harvesting period.<sup>[1][3][4]</sup>
- **Lack of Standardization:** Many studies use extracts that are not standardized to a specific concentration of active compounds, making it difficult to compare findings across different trials.<sup>[1][5][6]</sup> The use of standardized extracts is crucial for reproducible results.
- **Variations in Clinical Trial Design:** Inconsistencies in patient populations, dosage, treatment duration, and chosen endpoints contribute to the conflicting outcomes.<sup>[7][8]</sup>

- **Methodological Quality:** A number of systematic reviews have pointed to the low methodological quality of many of the published clinical trials, which can affect the reliability of their findings.<sup>[7][8]</sup>

Q2: What are the key active compounds in *Tribulus terrestris* that we should be standardizing for?

A2: The primary bioactive constituents of *Tribulus terrestris* are believed to be steroidal saponins, particularly furostanol saponins.<sup>[1][3]</sup> Protodioscin is often considered the main active component and is frequently used as a marker for quality control and standardization of *T. terrestris* extracts and commercial products.<sup>[9][10]</sup> Other important saponins include prototribestin and dioscin.<sup>[4][11]</sup>

Q3: How much variation in saponin content can be expected from different sources of *Tribulus terrestris*?

A3: The variation in saponin content can be substantial. Studies have shown significant differences in the composition and concentration of saponins in *T. terrestris* from different geographical regions such as Bulgaria, China, Greece, India, and Iran.<sup>[3][4]</sup> For instance, the protodioscin content in commercial products has been found to vary from as low as 0.17% to as high as 6.49%.<sup>[12]</sup>

## Troubleshooting Guides

### Issue: Conflicting Efficacy Data for Erectile Dysfunction

**Symptoms:** Your clinical trial on *Tribulus terrestris* for erectile dysfunction (ED) shows no significant improvement compared to placebo, contradicting some published positive studies.

**Possible Causes and Troubleshooting Steps:**

- **Check Extract Standardization:**
  - **Problem:** The extract used may have a low concentration of active saponins, particularly protodioscin.
  - **Solution:** Verify the certificate of analysis for the extract. If not standardized, perform HPLC analysis to quantify the main saponins. For future studies, source a standardized extract

with a specified minimum percentage of furostanol saponins.[\[6\]](#)[\[13\]](#)

- Review Patient Population Characteristics:
  - Problem: The patient population in your study may differ significantly from those in studies showing positive effects. Some studies suggest *T. terrestris* may be more effective in men with mild to moderate ED or those with diagnosed hypogonadism.[\[7\]](#)[\[8\]](#)[\[14\]](#)
  - Solution: Analyze the baseline characteristics of your study population, including the severity of ED and baseline testosterone levels. Compare these with the populations in published trials.
- Evaluate Dosage and Duration:
  - Problem: The dosage or duration of treatment in your study may be insufficient.
  - Solution: Compare your study's dosage and duration with those from successful trials. Dosages in studies showing a benefit for ED have ranged from 400 to 1500 mg of extract per day for durations of 1 to 3 months.[\[7\]](#)[\[8\]](#)[\[15\]](#)[\[16\]](#)

## Issue: No Effect on Testosterone Levels

Symptoms: Your study in healthy male participants shows no change in testosterone levels after supplementation with *Tribulus terrestris*.

Possible Causes and Troubleshooting Steps:

- Examine Baseline Testosterone Levels:
  - Problem: The majority of studies in healthy men with normal baseline testosterone levels have failed to show an increase in testosterone.[\[7\]](#)[\[15\]](#)[\[17\]](#) An effect, if any, is more likely to be observed in individuals with low testosterone (hypogonadism).[\[7\]](#)[\[8\]](#)
  - Solution: Re-evaluate your inclusion criteria. For future studies investigating testosterone effects, consider focusing on populations with baseline hypogonadism.
- Verify Bioavailability of Active Compounds:

- Problem: The formulation of the *T. terrestris* supplement could impact the absorption and bioavailability of the active saponins.
- Solution: While challenging to assess directly in a clinical setting, consider partnering with a formulation scientist to review the supplement's composition and delivery system.

## Data Presentation

Table 1: Variation in Protodioscin Content in *Tribulus terrestris* from Different Origins

Geographical Origin	Plant Part	Protodioscin Content (%)	Reference
Various (Market Products)	Not Specified	0.17 - 6.49	[12]
Bulgaria	Aerial Parts	High	[3]
India	Aerial Parts	Variable	[3]
China	Aerial Parts	Variable	[3]

Table 2: Summary of Clinical Trial Parameters for *Tribulus terrestris* in Erectile Dysfunction

Study	Dosage	Duration	Patient Population	Outcome
Kamenov et al. (2017)	1500 mg/day (standardized to ≥ 112.5mg furostanol saponins)	12 weeks	180 males with mild to moderate ED	Significant improvement in IIEF score vs. placebo
Systematic Review (2025)	400-750 mg/day	1-3 months	Men with mild-to- moderate ED	Improved erectile function in 3 of 5 studies
Systematic Review (2025)	400 mg - 12 g/day	Not specified	Men with and without ED	3 of 5 studies in men with mild/moderate ED showed small improvements

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC) for Quantification of Protodioscin

This is a generalized protocol based on methods described in the literature.[\[9\]](#)[\[12\]](#)

Objective: To quantify the amount of protodioscin in a Tribulus terrestris extract.

Materials:

- Tribulus terrestris extract
- Protodioscin reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (for extraction)

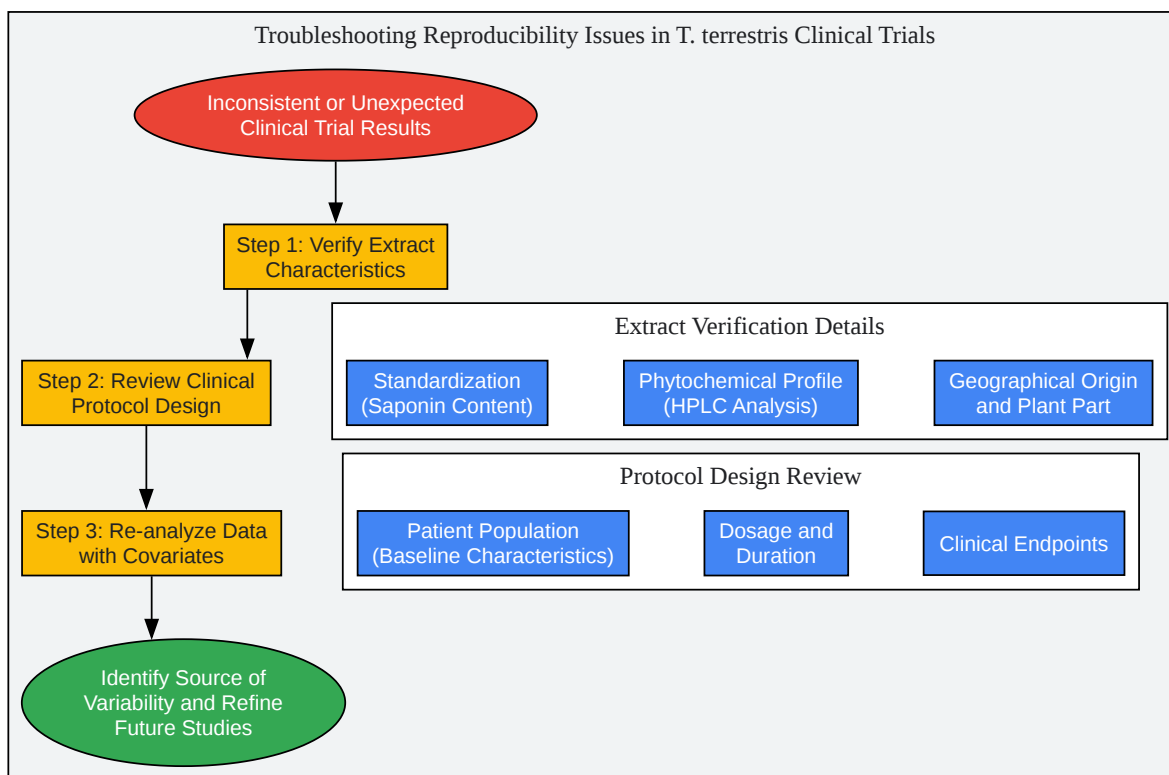
- HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
- Reversed-phase C18 column

Procedure:

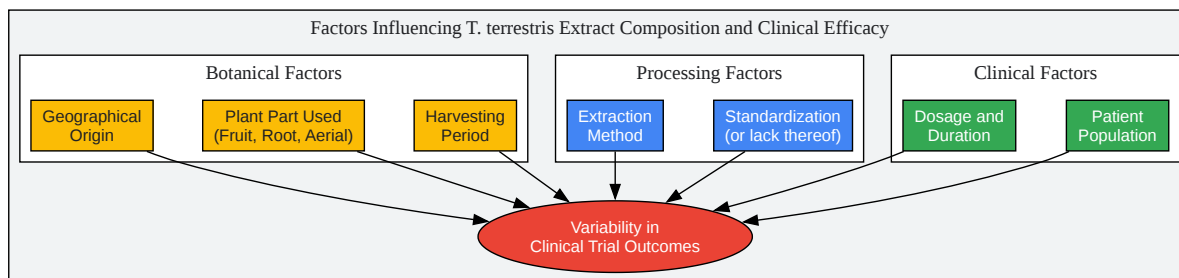
- Standard Preparation:
  - Accurately weigh the protodioscin reference standard and dissolve it in methanol to prepare a stock solution of known concentration.
  - Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
- Sample Preparation:
  - Accurately weigh the *T. terrestris* extract.
  - Extract the saponins using a suitable solvent such as 70% methanol, potentially with the aid of sonication or heating.[\[10\]](#)
  - Filter the extract through a 0.45 µm filter before injection into the HPLC system.
- Chromatographic Conditions:
  - Mobile Phase: A gradient of water and acetonitrile is commonly used.
  - Flow Rate: Typically around 1.0 mL/min.
  - Column Temperature: Maintained at a constant temperature, e.g., 25°C.
  - Detection: UV detection at approximately 203 nm or ELSD.[\[10\]](#)
- Analysis:
  - Inject the prepared standards and samples into the HPLC system.
  - Construct a calibration curve by plotting the peak area against the concentration of the protodioscin standards.

- Determine the concentration of protodioscin in the sample by comparing its peak area to the calibration curve.

## Mandatory Visualizations







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